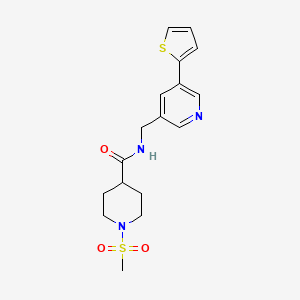

1-(methylsulfonyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-25(22,23)20-6-4-14(5-7-20)17(21)19-11-13-9-15(12-18-10-13)16-3-2-8-24-16/h2-3,8-10,12,14H,4-7,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCPATIMNYGADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Methylsulfonyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and comparisons with similar compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C14H18N2O3S

- Molecular Weight : 302.37 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring, a methylsulfonyl group, and a thiophene-pyridine moiety, contributing to its unique pharmacological profile.

The mechanism of action for this compound involves interactions with specific biological targets, including enzymes and receptors. The binding affinity to these targets can lead to modulation of various signaling pathways. For example, it may inhibit enzymes involved in disease progression, thereby providing therapeutic benefits.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit potent anticancer properties. For instance:

- Cytotoxic Effects : Studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines by activating pro-apoptotic genes such as p53 and Bax .

Antimicrobial Activity

Compounds containing the methylsulfonyl group often display significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial growth through enzyme inhibition mechanisms .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Experimental Findings

Several studies have explored the biological activity of similar compounds:

- Study on Piperidine Derivatives :

- Antimicrobial Screening :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | Thiophene ring, sulfonamide group | Anticancer, anti-inflammatory |

| N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Piperidine ring with chlorobenzamide | Anticancer, enzyme inhibition |

The comparison indicates that while all compounds share a piperidine core and methylsulfonyl functionality, variations in substituents significantly influence their biological activities.

Scientific Research Applications

The compound 1-(methylsulfonyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide has garnered attention in various scientific research applications due to its potential biological activities and therapeutic implications. This article delves into its applications, synthesizing findings from diverse sources to present a comprehensive overview.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group enhances its interaction with bacterial cell walls or critical enzymes involved in bacterial metabolism.

Anticancer Mechanism

Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. Mechanistic studies have indicated that it increases caspase activity, which is crucial for programmed cell death. This property positions the compound as a potential candidate for cancer therapy, particularly against solid tumors.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase and urease. Inhibition of acetylcholinesterase is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease, while urease inhibition could be beneficial in managing infections caused by urease-producing bacteria.

Antimicrobial Evaluation

A study evaluated a series of piperidine derivatives, including this compound, against multiple bacterial strains. The results indicated that derivatives with the methylsulfonyl group exhibited significantly enhanced antimicrobial activity compared to their non-sulfonamide counterparts.

Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis through caspase activation pathways. These findings suggest its potential utility in developing novel anticancer agents.

Enzyme Inhibition Studies

In silico docking studies were conducted to assess binding affinities of this compound to acetylcholinesterase and urease. The results indicated favorable interactions, supporting its potential as a therapeutic agent against neurodegenerative diseases and urinary tract infections.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s closest analogs involve variations in:

- Piperidine substituents : Methylsulfonyl vs. other sulfonamides or esters.

- Heteroaromatic moieties : Thiophene-pyridine hybrids vs. simpler pyridine or benzamide groups.

- Amide side chains : Substituents on the benzyl or pyridinylmethyl groups.

Functional and Pharmacological Differences

- Antiviral Activity: Compound 35 (from ) demonstrated in vitro and in vivo activity against SARS-CoV-2 PLpro, attributed to its azetidine-amino-benzamido side chain enhancing target binding .

- Physicochemical Properties :

- The methyl ester in AB13796 () likely reduces solubility compared to the carboxamide group in the target compound, which may improve bioavailability .

- Replacing the thiophene-pyridine group with simpler pyridinylmethyl moieties (e.g., AB13796) could alter membrane permeability or metabolic stability .

Research Implications and Gaps

- Target Compound: No direct biological data are provided in the evidence. Prioritize in vitro assays (e.g., protease inhibition, cytotoxicity) to benchmark against Compound 35.

- Structural Optimization : Introducing azetidine or benzamido groups (as in Compound 35 ) could enhance antiviral activity, while ester-to-amide substitutions (as in AB13796) may improve drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.